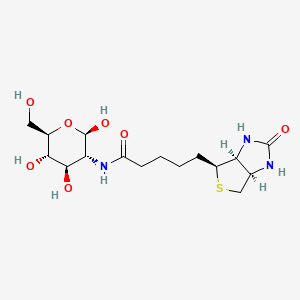
Glucosamine Cbiotin adduct
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The Glucosamine Cbiotin adduct is a compound formed by the conjugation of glucosamine, an amino sugar, with biotin, a water-soluble B-vitamin Glucosamine is widely known for its role in the formation of cartilage and its use in dietary supplements for joint health Biotin, on the other hand, is essential for various metabolic processes, including the synthesis of fatty acids and glucose
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the Glucosamine Cbiotin adduct typically involves the conjugation of glucosamine with biotin through a series of chemical reactions. One common method is the use of carbodiimide chemistry, where a carbodiimide reagent is used to activate the carboxyl group of biotin, allowing it to react with the amino group of glucosamine. The reaction is usually carried out in an aqueous solution at a neutral pH, with the addition of a coupling agent such as N-hydroxysuccinimide (NHS) to enhance the efficiency of the reaction .
Industrial Production Methods: In an industrial setting, the production of the this compound can be scaled up using similar chemical processes. The key steps involve the purification of glucosamine and biotin, followed by their conjugation under controlled conditions. The final product is then purified using techniques such as chromatography to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: The Glucosamine Cbiotin adduct can undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, the amino group of glucosamine can be oxidized to form a ketone, while the biotin moiety can participate in reduction reactions to form biotinylated derivatives .
Common Reagents and Conditions: Common reagents used in the reactions involving the this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the adduct .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group of glucosamine can lead to the formation of glucosone, while reduction of the biotin moiety can yield biotinylated amines .
Scientific Research Applications
The Glucosamine Cbiotin adduct has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of carbohydrate-protein interactions.
Biology:
- Utilized in the labeling and detection of proteins and other biomolecules.
- Applied in the study of cellular uptake and metabolism of biotinylated compounds.
Medicine:
- Investigated for its potential use in drug delivery systems.
- Explored as a therapeutic agent for joint health and cartilage repair.
Industry:
- Used in the production of dietary supplements and functional foods.
- Employed in the development of biotinylated enzymes and other biocatalysts .
Mechanism of Action
The mechanism of action of the Glucosamine Cbiotin adduct involves its interaction with specific molecular targets and pathways. Glucosamine is known to stimulate the production of glycosaminoglycans, which are essential components of cartilage. Biotin, on the other hand, acts as a coenzyme for various carboxylase enzymes involved in metabolic processes. The conjugation of glucosamine with biotin enhances the bioavailability and stability of both molecules, allowing them to exert their effects more efficiently .
Comparison with Similar Compounds
The Glucosamine Cbiotin adduct can be compared with other similar compounds, such as:
Glucosamine sulfate: A widely used dietary supplement for joint health.
N-acetylglucosamine: Another amino sugar with applications in biomedical research.
Biotinylated peptides: Used in the study of protein-protein interactions and enzyme kinetics.
The uniqueness of the this compound lies in its dual functionality, combining the properties of both glucosamine and biotin.
Properties
Molecular Formula |
C16H27N3O7S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide |
InChI |
InChI=1S/C16H27N3O7S/c20-5-8-13(22)14(23)12(15(24)26-8)18-10(21)4-2-1-3-9-11-7(6-27-9)17-16(25)19-11/h7-9,11-15,20,22-24H,1-6H2,(H,18,21)(H2,17,19,25)/t7-,8+,9-,11-,12+,13+,14+,15+/m0/s1 |
InChI Key |
ZTLJQXVNMGADLN-OKTUKOFHSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O)CO)O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC3C(C(C(OC3O)CO)O)O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















